1-(chloromethyl)-4-methoxynaphthalene

Description

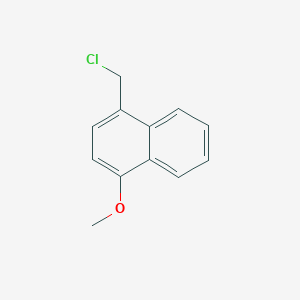

Structure

2D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXXCCODHHJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Protocol (BH₃-THF Reduction)

- Starting material : 4-Methoxynaphthoic acid (1 equiv.)

- Reagent : 1M BH₃-THF (2.5 equiv.)

- Solvent : Tetrahydrofuran (THF, 3.8 mL/g substrate)

- Conditions :

- Addition at 5°C (±2°C) under inert atmosphere.

- Stirred at ambient temperature for 3 hours post-addition.

- Workup :

- Evaporation under reduced pressure.

- Residue taken up in dichloromethane, washed with water, dried (MgSO₄), and concentrated.

- Yield : 91% (light-brown solid; m.p. 72–74°C).

Chlorination of 4-Methoxynaphthalenemethanol

Conversion of the alcohol to the chloromethyl derivative is achieved using thionyl chloride (SOCl₂) under controlled conditions.

Method A (Dichloromethane Reflux)

- Reagent : SOCl₂ (2 equiv.)

- Solvent : Dichloromethane (5 mL/g substrate)

- Conditions :

- Reflux for 2 hours.

- Cooled to ambient temperature, then evaporated.

- Workup :

- Residue dissolved in ethyl acetate, washed with water and brine, dried (MgSO₄), and purified via silica pad (heptane eluent).

- Yield : 84% (yellow solid).

Method B (Low-Temperature Chloroform Protocol)

- Reagent : SOCl₂ (1.5 equiv.)

- Solvent : Dry chloroform (20 mL per 28.5 mmol substrate)

- Conditions :

- SOCl₂ added at 5°C to prevent exothermic side reactions.

- Warmed to 30°C and stirred for 30 minutes.

- Workup :

- Basified to pH 8 with NaHCO₃, extracted with chloroform, washed, dried (Na₂SO₄), and concentrated.

- Yield : >90% (crude).

Alternative Approaches

Surfactant-Mediated Chloromethylation

- Reagents : Paraformaldehyde, HCl gas.

- Solvent : Surfactant-stabilized aqueous HCl.

- Conditions :

- 80°C with continuous HCl bubbling (450 mL/min).

- Emulsified droplets of substrate react for 2 hours.

- Workup :

- Demulsification, chloroform extraction, neutralization, and distillation.

- Efficiency : >85% by GC analysis.

Comparative Data Table

| Parameter | Method A | Method B | Surfactant Method |

|---|---|---|---|

| Reagent | SOCl₂ (2 equiv.) | SOCl₂ (1.5 equiv.) | Paraformaldehyde/HCl |

| Solvent | Dichloromethane | Chloroform | Aqueous micelles |

| Temperature | Reflux | 5°C → 30°C | 80°C |

| Time | 2 hours | 30 minutes | 2 hours |

| Purification | Silica pad | Extraction | Distillation |

| Yield | 84% | >90% (crude) | >85% |

Critical Analysis

- Reagent Efficiency : SOCl₂ in dichloromethane (Method A) provides high purity but requires rigorous temperature control. The chloroform method (Method B) offers faster reaction times but may need additional purification.

- Scalability : Surfactant-mediated chloromethylation is industrially viable for large-scale synthesis due to continuous HCl flow and simplified separation.

- Side Reactions : Excess SOCl₂ must be neutralized carefully to avoid decomposition of the chloromethyl product.

Optimization Recommendations

- Temperature Control : Maintain ≤10°C during SOCl₂ addition to minimize byproducts.

- Solvent Choice : Dichloromethane enhances reactivity over chloroform but requires reflux conditions.

- Purification : Silica chromatography (heptane/ethyl acetate) improves purity for sensitive applications.

Chemical Reactions Analysis

Types of Reactions: 1-(chloromethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at room temperature.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products:

Nucleophilic Substitution: Formation of substituted naphthalenes with various functional groups.

Oxidation: Formation of 4-methoxy-1-formylnaphthalene.

Reduction: Formation of 4-methoxy-1-methylnaphthalene.

Scientific Research Applications

1-(chloromethyl)-4-methoxynaphthalene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-methoxynaphthalene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthalene Derivatives

Toxicological Considerations

Naphthalene derivatives with methyl or halogen substituents (e.g., 1-methylnaphthalene) show species-specific toxicity, including respiratory and hepatic effects.

Biological Activity

1-(Chloromethyl)-4-methoxynaphthalene is an organic compound with significant biological potential, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a chloromethyl group at the 1-position and a methoxy group at the 4-position of the naphthalene ring, has been investigated for its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClO. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The methoxy group contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that alter their function. Additionally, the methoxy group can engage in hydrogen bonding, enhancing the compound's binding affinity to its targets.

Key Mechanisms Include:

- Covalent Bond Formation : The chloromethyl group reacts with nucleophiles, modifying proteins and potentially inhibiting enzyme activity.

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases, which are crucial for cell signaling pathways involved in growth and differentiation.

- Cell Cycle Regulation : It can induce cell cycle arrest and promote apoptosis in cancer cells through modulation of key signaling molecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrate its ability to inhibit the proliferation of several cancer cell lines. It induces apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Anticancer Activity : In a laboratory setting, this compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, leading to increased rates of apoptosis as evidenced by flow cytometry analysis .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | C12H11ClO |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Covalent modification of proteins; enzyme inhibition |

| Applications | Potential use in drug development |

Q & A

Q. What are the optimal synthetic routes for 1-(chloromethyl)-4-methoxynaphthalene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves chloromethylation of 4-methoxynaphthalene. Key reagents include chloromethylating agents like paraformaldehyde/HCl or thionyl chloride (SOCl₂). Reaction optimization requires:

- Temperature control : 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .

- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity.

Characterization via ¹H/¹³C NMR and GC-MS confirms structure and purity. For reproducibility, track reaction progress using TLC with UV visualization .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

Methodological Answer: Key spectral identifiers:

- NMR :

- Methoxy group: Singlet at δ 3.8–4.0 ppm (¹H); δ 55–60 ppm (¹³C).

- Chloromethyl group: Doublet at δ 4.5–4.7 ppm (¹H); δ 40–45 ppm (¹³C).

- IR : C-O stretch (methoxy) at 1250 cm⁻¹; C-Cl stretch at 650–750 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 206 (C₁₂H₁₁ClO) with fragmentation patterns confirming loss of Cl (Δ m/z 35) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?

Methodological Answer: The chloromethyl group acts as an electrophilic site due to the electron-withdrawing Cl atom. In Suzuki-Miyaura coupling , for example:

- Oxidative Addition : Pd⁰ inserts into the C-Cl bond, forming a PdII intermediate.

- Transmetalation : Boronic acid transfers aryl group to Pd.

- Reductive Elimination : Forms a new C-C bond.

Experimental Design : - Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as base, and DME/H₂O solvent.

- Monitor reaction kinetics via HPLC to optimize ligand and solvent effects .

Q. How do conflicting toxicity data for naphthalene derivatives inform risk assessment for this compound?

Methodological Answer: Conflicting data often arise from:

- Exposure route variability : Inhalation vs. dermal absorption may yield different LD₅₀ values.

- Species-specific metabolism : Rodent vs. human CYP450 enzyme activity differences.

Resolution Strategy : - Apply systematic review criteria (Table B-1): Prioritize studies with controlled exposure levels and histopathological endpoints (e.g., hepatic necrosis) .

- Use risk-of-bias tools (Table C-7): Exclude studies lacking dose randomization or blinding .

Q. What computational methods predict the environmental persistence of this compound?

Methodological Answer:

Q. How can researchers design in vitro assays to evaluate the genotoxic potential of this compound?

Methodological Answer:

- Ames Test : Use Salmonella strains TA98/TA100 with S9 metabolic activation.

- Comet Assay : Measure DNA strand breaks in human lymphocytes exposed to 0.1–10 µM concentrations.

- Data Interpretation : Apply benchmark dose modeling to distinguish clastogenic vs. aneugenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.